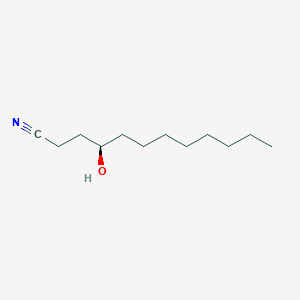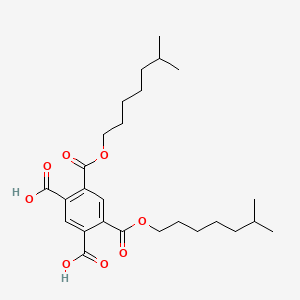![molecular formula C27H25O4P B14471712 [1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate CAS No. 66485-94-7](/img/structure/B14471712.png)
[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate is a complex organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a biphenyl group, two dimethylphenyl groups, and a methylphenyl group attached to a phosphate moiety. Organophosphates are widely studied due to their diverse applications in various fields, including agriculture, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate typically involves the reaction of biphenyl derivatives with phosphoric acid derivatives under controlled conditions. One common method is the phosphorylation of biphenyl compounds using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of [1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl phosphates, phosphites, and phosphines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl phosphate: Another organophosphate with similar structural features but different substituents.
Diphenyl phosphate: Lacks the additional methylphenyl groups present in [1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate.
Phenyl phosphate: A simpler compound with only one phenyl group attached to the phosphate moiety.
Uniqueness
[1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate is unique due to its complex structure, which provides distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
66485-94-7 |
|---|---|
Molekularformel |
C27H25O4P |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(2,3-dimethylphenyl) (2-methylphenyl) (2-phenylphenyl) phosphate |
InChI |
InChI=1S/C27H25O4P/c1-20-13-11-19-26(22(20)3)30-32(28,29-25-17-9-7-12-21(25)2)31-27-18-10-8-16-24(27)23-14-5-4-6-15-23/h4-19H,1-3H3 |
InChI-Schlüssel |
ONMGYMJVWZJNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


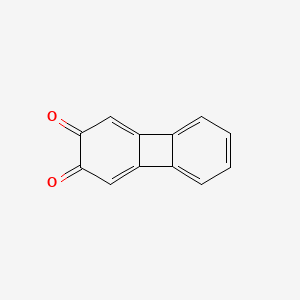
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
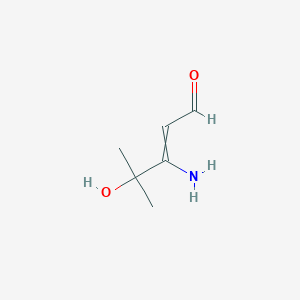

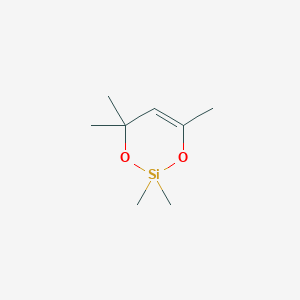
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)

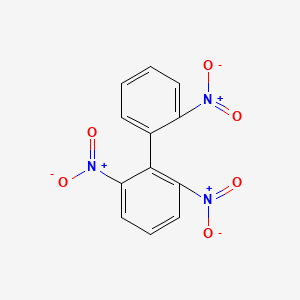
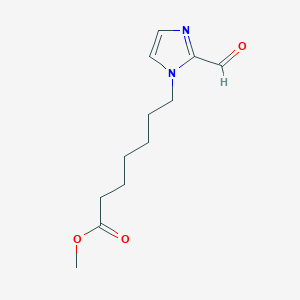
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
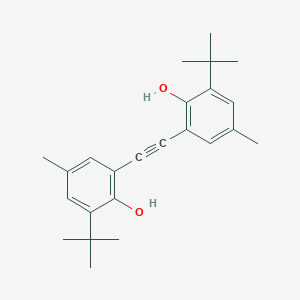
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
